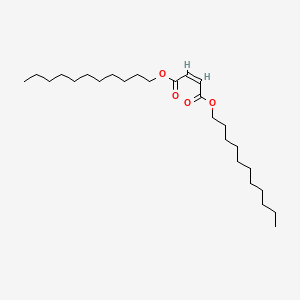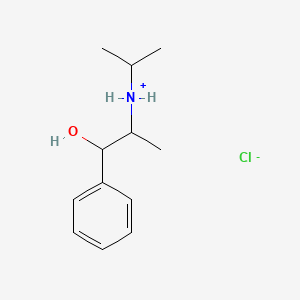
(+-)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is a chiral molecule, meaning it has two enantiomers (mirror-image forms). This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride typically involves the catalytic hydrogenation of a precursor compound. For example, one method involves the reduction of a ketone intermediate using a hydrogenation catalyst to yield the desired alcohol. The reaction conditions often include the use of a solvent such as ethanol and a hydrogenation catalyst like palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation techniques but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization to obtain the hydrochloride salt form of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The isopropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group typically yields a ketone or aldehyde, while reduction can produce different alcohol derivatives .
Aplicaciones Científicas De Investigación
(±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on certain biological pathways.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diisopropylethylamine: Another compound with an isopropylamino group, used as a non-nucleophilic base in organic synthesis.
Uniqueness
What sets (±)-alpha-(1-(Isopropylamino)ethyl)benzyl alcohol hydrochloride apart is its chiral nature and the presence of both an alcohol and an isopropylamino group. This combination of functional groups makes it a versatile compound for various chemical reactions and research applications .
Propiedades
Número CAS |
55688-37-4 |
|---|---|
Fórmula molecular |
C12H20ClNO |
Peso molecular |
229.74 g/mol |
Nombre IUPAC |
(1-hydroxy-1-phenylpropan-2-yl)-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-9(2)13-10(3)12(14)11-7-5-4-6-8-11;/h4-10,12-14H,1-3H3;1H |
Clave InChI |
BNTXITGTFRZWPE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[NH2+]C(C)C(C1=CC=CC=C1)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


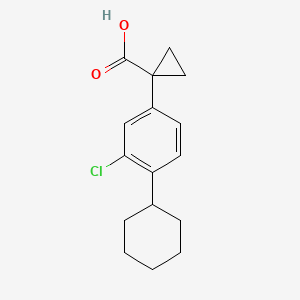
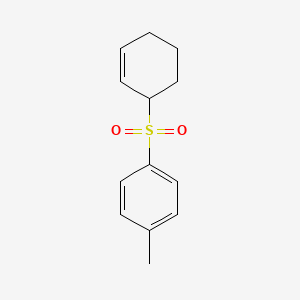
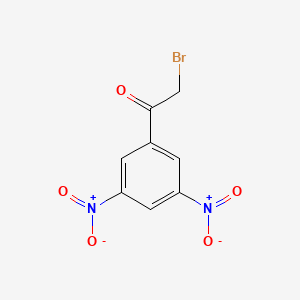

![3-[6-(bromomethyl)-2-pyridinyl]-1,2,4-Thiadiazol-5-amine](/img/structure/B13750648.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis[3-methyl-](/img/structure/B13750652.png)
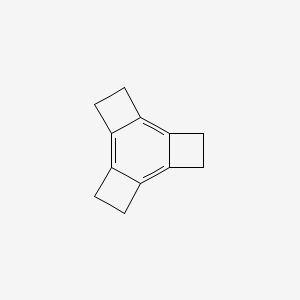
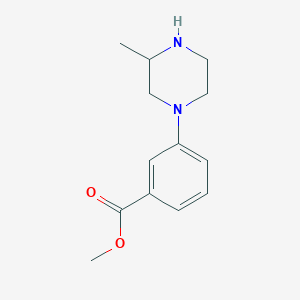
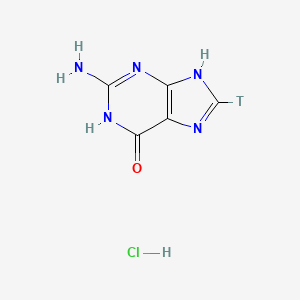
![Diphenylmethyl7-(3,5-DI-tert-butyl-4-hydroxybenzylideneamino)-3-[[(1-methyl-1H-tetrazol-5-YL)thio]methyl]-3-cephem-4-carboxylate](/img/structure/B13750675.png)



